1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one
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Overview
Description
1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one is a heterocyclic compound that features both pyrazole and pyrrolidine rings. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and pyrrolidine moieties in its structure suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
The synthesis of 1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Alkylation: The pyrazole is then alkylated using an appropriate alkyl halide to introduce the pyrazol-1-ylmethyl group.
Formation of Pyrrolidine Ring: The pyrrolidine ring can be formed by the cyclization of a suitable amine with a 1,4-dihalobutane.
Coupling Reaction: Finally, the pyrazol-1-ylmethyl group is coupled with the pyrrolidine ring through a condensation reaction with prop-2-en-1-one under basic conditions.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace one of the substituents on the pyrazole or pyrrolidine rings.
Addition: The compound can participate in addition reactions with electrophiles, such as halogens or acids, leading to the formation of addition products.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures to optimize reaction rates and yields.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential as a therapeutic agent, particularly in the treatment of diseases where pyrazole and pyrrolidine derivatives have shown efficacy.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The pyrazole ring is known to interact with various enzymes and receptors, potentially inhibiting or activating their functions. The pyrrolidine ring may enhance the compound’s binding affinity and specificity for these targets. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-[2-(Pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one can be compared with other similar compounds, such as:
1-(Pyrrolidin-1-yl)prop-2-en-1-one: This compound lacks the pyrazole ring and may exhibit different chemical and biological properties.
1-(Pyrazol-1-ylmethyl)pyrrolidine: This compound lacks the prop-2-en-1-one moiety and may have different reactivity and applications.
Pyrazole and Pyrrolidine Derivatives: Compounds containing either pyrazole or pyrrolidine rings, but not both, can be used to highlight the unique properties conferred by the combination of these two moieties in this compound.
The uniqueness of this compound lies in its dual-ring structure, which may confer enhanced biological activity and specificity compared to compounds with only one of these rings.
Properties
IUPAC Name |
1-[2-(pyrazol-1-ylmethyl)pyrrolidin-1-yl]prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-2-11(15)14-8-3-5-10(14)9-13-7-4-6-12-13/h2,4,6-7,10H,1,3,5,8-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXQYMNQHYYDSRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CCCC1CN2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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